molecular formula C15H14N2O2 B1218707 9-Fluorenylmethyl carbazate CAS No. 35661-51-9

9-Fluorenylmethyl carbazate

Cat. No.: B1218707
CAS No.: 35661-51-9
M. Wt: 254.28 g/mol
InChI Key: YGCGPEUVGHDMLO-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl carbazate is a chemical compound with the molecular formula C15H14N2O2. It is primarily used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various steroids and carbohydrates . This compound is known for its high purity and stability, making it a valuable tool in analytical chemistry.

Biochemical Analysis

Biochemical Properties

9-Fluorenylmethyl carbazate is known for its ability to derivatize progesterone and other 3-keto steroids for HPLC analysis . It interacts with enzymes and proteins involved in steroid metabolism, facilitating the detection and quantification of these biomolecules. The compound forms stable adducts with the target molecules, enhancing their fluorescence properties and enabling sensitive detection.

Cellular Effects

In cellular systems, this compound influences various cellular processes by binding to specific receptors and enzymes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in protein function and cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to target biomolecules through hydrazone formation . This interaction can inhibit or activate enzymes, depending on the specific target. The compound’s ability to form stable adducts with biomolecules also allows it to alter gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under refrigerated conditions but may degrade at higher temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro experiments where it is used to label and track biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage . At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and cellular processes. At high doses, it may exhibit toxic effects, including alterations in liver and kidney function. These dosage-dependent effects highlight the importance of careful dosing in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism . It interacts with enzymes such as hydrolases and oxidoreductases, influencing the metabolic flux and levels of metabolites. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential biomarkers.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It is often directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and enzymes. This localization is crucial for its function and effectiveness in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyl carbazate typically involves the reaction of fluorenylmethyl chloroformate with hydrazine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{Fluorenylmethyl chloroformate} + \text{Hydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyl carbazate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used.

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted carbazates .

Scientific Research Applications

9-Fluorenylmethyl carbazate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzyl carbazate
  • Ethyl carbazate
  • tert-Butyl carbazate

Comparison: 9-Fluorenylmethyl carbazate is unique due to its high stability and efficiency as a derivatization reagent. Compared to other carbazates, it provides better fluorescence and UV detection capabilities, making it more suitable for sensitive analytical applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-17-15(18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGPEUVGHDMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189168
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-51-9
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluorenylmethyl chloroformate hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl carbazate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a well-stirred solution of hydrazine hydrate (19 g, 386 mmol) in 150 mL of CH3CN/H2O (1/1, v/v), a solution of FmocCl (10 g, 38.65 mmol) in 600 mL CH3CN was added dropwise at 0° C. over 2 h. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 12 hours, concentrated in vacuo to 150 mL and filtered to yield the title compound as a white solid, which was washed with water and hexane and dried to a constant weight in vacuo (9.74 g, 99%): mp 172-173° C.; 1H NMR (DMSO) □ 4.08 (brs, 2H), 4.21 (t, J=7.2 Hz, 1H), 4.28 (d, J=7.2 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.69 (d, J=7.4 Hz, 2H), 7.89 (d, J=7.4 Hz, 2H), 8.36 (brs, 1H); 13C NMR (DMSO) □□ 47.7, 66.7, 121.1 (2C), 126.3 (2C), 128.1 (2C), 128.7 (2C), 141.7 (2C), 144.9 (2C), 159.2.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Boc-hydrazine (10.0 g, 75.6 mmol) and DIPEA (12.95 ml, 75.6 mmol) were dissolved in dry CH2Cl2 (200 ml) and cooled to 0° C. FmocCl (19.6 g, 75.8 mmol), dissolved in dry CH2Cl2 (100 ml), was then added over the course of 30 minutes, and the mixture was stirred overnight at room temperature. The organic phase was extracted with water (200 ml) and evaporated to a volume of about 100 ml. Trifluoroacetic acid (100 ml) was then carefully added at 0° C., and the mixture was stirred for 1.5 hours. The product was precipitated by careful addition of saturated Na2CO3 solution (300 ml) and dried, giving a colourless solid (18.02 g, 70.8 mmol, 94%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 9-fluorenylmethyl carbazate useful in characterizing saccharidic polymers?

A: this compound (Fmoc) acts as a labeling agent for polymers, facilitating their analysis. [] This is particularly helpful when studying saccharidic polymers synthesized via living cationic polymerization. By attaching Fmoc to the end of these polymers, researchers can employ techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) for detailed characterization. [] This approach helps determine the polymer's molecular weight, distribution, and identify any side reactions that might have occurred during synthesis. []

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